N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Rearrangements
- N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide and its derivatives are notable for their involvement in various synthesis and molecular rearrangement processes. For instance, Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via classical Meinwald rearrangement, applicable to the synthesis of related oxalamides (Mamedov et al., 2016).
Biological Evaluation and Molecular Modeling
- In the biological sphere, Franchini et al. (2017) explored the synthesis and evaluation of derivatives, focusing on their binding affinity and activity at specific receptors. They identified novel partial agonists with promising neuroprotective activity and potential for pain control (Franchini et al., 2017).
Chemical Structure and Characterization
- The chemical structure and characterization of various derivatives have been studied extensively. Canpolat and Kaya (2004) synthesized new vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonane ring and studied their metal complexes (Canpolat & Kaya, 2004).
Synthesis of Related Compounds
- Zhang and Nan (2017) focused on the efficient synthesis of a motif related to the immunosuppressive triterpenoid Phainanoid F, showcasing the compound's relevance in the synthesis of complex bioactive structures (Zhang & Nan, 2017).
Photoreactivity and Host-Guest Complexes
- The study of photoreactivity and host-guest complexes involving derivatives of this compound reveals its significance in material science. Hashizume et al. (1994) investigated such complexes and their conversion to chiral β-lactam and oxazolidinone upon exposure to light (Hashizume et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-12(22)20-13-5-4-6-14(9-13)21-17(24)16(23)19-10-15-11-25-18(26-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-11H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJMNPVHHORWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.